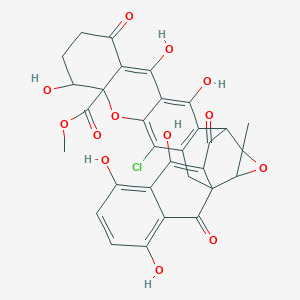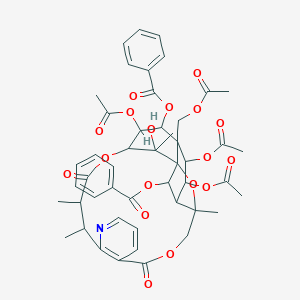
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide, also known as DACTP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. The compound was first synthesized in 2010 by a team of researchers led by Dr. Liangren Zhang at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences. Since then, DACTP has been studied extensively for its mechanism of action and physiological effects.
作用機序
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide involves its ability to modulate various signaling pathways in cells. In cancer cells, this compound has been shown to activate the p38 MAPK pathway, which leads to the induction of apoptosis. In inflammation research, this compound has been found to inhibit the activation of NF-κB signaling, which is a key pathway involved in the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in cells and animal models. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling. In neurodegenerative disease research, this compound has been shown to protect against oxidative stress and improve cognitive function.
実験室実験の利点と制限
The advantages of using N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide in lab experiments include its ability to selectively target cancer cells and modulate various signaling pathways in cells. However, the limitations of using this compound include its low solubility in water and potential toxicity at high concentrations.
将来の方向性
For research on N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide include its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative diseases. Further studies are needed to investigate the optimal dosing and delivery methods of this compound and its potential side effects. Additionally, the development of analogs of this compound may provide new insights into its mechanism of action and therapeutic potential.
合成法
The synthesis of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide involves a multi-step process that starts with the reaction of 1,2-dihydroacenaphthylene with thionyl chloride to form 1,2-dihydroacenaphthylen-5-ylchloride. This intermediate is then reacted with propanoyl chloride to form N-(1,2-dihydroacenaphthylen-5-ylcarbonyl)propanamide, which is subsequently treated with thiourea to form this compound.
科学的研究の応用
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has revealed that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling. In neurodegenerative disease research, this compound has been found to protect against oxidative stress and improve cognitive function.
特性
分子式 |
C16H16N2OS |
|---|---|
分子量 |
284.4 g/mol |
IUPAC名 |
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide |
InChI |
InChI=1S/C16H16N2OS/c1-2-14(19)18-16(20)17-13-9-8-11-7-6-10-4-3-5-12(13)15(10)11/h3-5,8-9H,2,6-7H2,1H3,(H2,17,18,19,20) |
InChIキー |
OQTVYCSFHPREPU-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=C2C=CC=C3C2=C(CC3)C=C1 |
正規SMILES |
CCC(=O)NC(=S)NC1=CC=C2CCC3=C2C1=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B238479.png)



![N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B238507.png)




![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)

![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)

![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)